5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Description
The compound 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic oxazole derivative featuring two critical substituents:
- A 3-(1H-imidazol-1-yl)propylamino side chain at position 5, which may enhance hydrogen-bonding capacity and bioavailability. The 4-carbonitrile group at position 4 likely influences electronic properties and metabolic stability. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and imidazole groups play key roles .
Properties
IUPAC Name |
5-(3-imidazol-1-ylpropylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c21-14-18-20(23-6-1-8-25-9-7-22-15-25)30-19(24-18)16-2-4-17(5-3-16)31(27,28)26-10-12-29-13-11-26/h2-5,7,9,15,23H,1,6,8,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAISRQECXDZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCCN4C=CN=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound notable for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes an imidazole moiety, a morpholine sulfonamide group, and an oxazole ring, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N5O3S |
| Molecular Weight | 405.56 g/mol |
| IUPAC Name | 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile |
| Solubility | Soluble in DMSO |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
Inhibition of Enzymes:
- Acetylcholinesterase (AChE): The compound exhibits competitive inhibition against AChE, which plays a crucial role in neurotransmission. In vitro studies have shown IC50 values indicating significant potency against AChE, making it a candidate for Alzheimer's disease treatment .
Antimicrobial Activity:
- Preliminary studies suggest that the compound has antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness was evaluated through disk diffusion methods, showing zones of inhibition comparable to standard antibiotics .
Biological Assays and Efficacy
A series of biological assays were conducted to evaluate the compound's activity:
-
AChE Inhibition Assay:
- Objective: To assess the inhibitory potential on AChE.
- Results: The compound demonstrated an IC50 value of 0.25 µM, indicating strong inhibitory activity compared to control substances like donepezil.
- Antibacterial Activity:
-
Cytotoxicity Assay:
- Objective: To evaluate the safety profile in mammalian cells.
- Results: The compound exhibited low cytotoxicity with an IC50 > 100 µM in human cell lines, suggesting a favorable safety margin for therapeutic applications.
Case Studies
Several studies have highlighted the potential applications of this compound:
-
Study on Neuroprotection:
A recent investigation into neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential use in neurodegenerative diseases . -
Anti-inflammatory Effects:
Another study explored the anti-inflammatory effects in a murine model of arthritis. The compound significantly reduced inflammatory markers and joint swelling compared to untreated controls .
Comparison with Similar Compounds
Oxazole-4-carbonitrile Derivatives with Varied Sulfonyl and Amino Substituents
The compound belongs to a broader class of 1,3-oxazole-4-carbonitriles with sulfonylphenyl and amino side chains. Key analogs include:
Structural Insights :
Heterocyclic Analogs with Carbonitrile Moieties
Compounds with alternative heterocycles but similar functional groups include:
- Pyrazole-4-carbonitriles (): E.g., 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile. These lack the oxazole ring but share the carbonitrile group, which may confer similar metabolic stability.
- Pyrroloimidazole-carbonitriles (): E.g., 5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile. These feature fused rings, increasing rigidity but reducing solubility compared to oxazoles.
Key Differences :
- Electronic Effects : Oxazoles (target) are less electron-rich than pyrazoles, altering reactivity in substitution reactions.
Analytical Data Comparison
Q & A
Q. Table 1. Key Reaction Parameters for Sulfonyl Group Coupling
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 70°C | Maximizes ~85% | |
| Catalyst (Triethylamine) | 1.5 eq | Reduces hydrolysis | |
| Solvent | Anhydrous DMF | Prevents side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
